N-(5-(4-methylthiophen-2-yl)-1,3,4-oxadiazol-2-yl)-2-phenoxypropanamide
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Description
N-(5-(4-methylthiophen-2-yl)-1,3,4-oxadiazol-2-yl)-2-phenoxypropanamide is a chemical compound that has been studied extensively for its potential use in scientific research. This compound is also known by its chemical formula, C19H17N3O3S, and is often referred to as MTOP.
Scientific Research Applications
Therapeutic Importance
Thiophene and its substituted derivatives, which include “N-[5-(4-methylthiophen-2-yl)-1,3,4-oxadiazol-2-yl]-2-phenoxypropanamide”, are a very important class of heterocyclic compounds. They have a wide range of therapeutic properties with diverse applications in medicinal chemistry . They have been reported to possess anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer properties .
Role in Drug Design
The compound is used in the design and synthesis of new drug molecules. The modification of natural products and the active substructure splicing method have been used to design and synthesize a series of new N-(thiophen-2-yl) nicotinamide derivatives . These derivatives have shown promising results in in vivo bioassays against cucumber downy mildew .
Fungicidal Activity
The compound has been used in the synthesis of fungicides. For example, N-(thiophen-2-yl) nicotinamide derivatives have been found to exhibit excellent fungicidal activities . These derivatives have shown higher efficacy than commercial fungicides like flumorph and mancozeb .
Material Science Applications
Thiophene and its derivatives have applications in material science . While the specific applications of “N-[5-(4-methylthiophen-2-yl)-1,3,4-oxadiazol-2-yl]-2-phenoxypropanamide” in material science are not mentioned, it’s likely that it shares similar properties with other thiophene derivatives.
properties
IUPAC Name |
N-[5-(4-methylthiophen-2-yl)-1,3,4-oxadiazol-2-yl]-2-phenoxypropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O3S/c1-10-8-13(23-9-10)15-18-19-16(22-15)17-14(20)11(2)21-12-6-4-3-5-7-12/h3-9,11H,1-2H3,(H,17,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYJMBBRMXKYXEI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=C1)C2=NN=C(O2)NC(=O)C(C)OC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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